molecular formula C37H38N2Na2O9S2 B081343 C.I. Acid Violet 48 CAS No. 12220-51-8

C.I. Acid Violet 48

Cat. No. B081343
CAS RN: 12220-51-8
M. Wt: 764.8 g/mol
InChI Key: VVIVVAIHOWVTHB-UHFFFAOYSA-L
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Description

C.I. Acid Violet 48 is a synthetic dye that belongs to the class of dyes called anthocyanin . It is known for its excellent highlighting properties and has a wide range of applications in various industries such as textiles, plastics, paints, and others .


Molecular Structure Analysis

The molecular formula of C.I. Acid Violet 48 is C37H38N2Na2O9S2 . It consists of a complex organic molecule containing sodium, sulfur, oxygen, nitrogen, and carbon atoms .


Physical And Chemical Properties Analysis

C.I. Acid Violet 48 appears as a soy-colored powder . It is soluble in water, with a solubility of 80g/L at 90 °C . The aqueous solution is magenta, and after adding hydrochloric acid, it turns paste red with precipitation .

Scientific Research Applications

  • Electrochemical and Photoelectrochemical Treatment : Studies have shown that electrochemical and photoelectrochemical treatments are effective for the oxidation of dyes like C.I. Acid Violet 1, which is structurally similar to C.I. Acid Violet 48. These methods can enhance dye conversion efficiency, important for wastewater treatment and environmental cleanup (Socha et al., 2007).

  • Photocatalytic Degradation : Photocatalytic degradation using materials like TiO2 and Ag+ doped TiO2 is another approach for treating dye-contaminated water. This method has been effective for dyes like Crystal Violet and Methyl Red, indicating its potential applicability to C.I. Acid Violet 48 (Gupta et al., 2006).

  • Toxicology and Environmental Impact : The impact of synthetic dyes on aquatic organisms has been studied, with findings indicating that dyes like C.I. Acid Violet 66 (similar to C.I. Acid Violet 48) can cause morphological alterations in fish like rainbow trout, but without severe histological damage or genotoxic effects at certain concentrations (Marlasca et al., 1992).

  • Electrical Conductivity and Dielectric Properties : Research into the electrical and dielectrical properties of dyes like C.I. Basic Violet 10, which shares similarities with C.I. Acid Violet 48, indicates their potential use in organic semiconductor applications. These properties are temperature-dependent and relevant to material science and electronic engineering (Mansour et al., 2010).

  • EPR Study of Photochemical Transformations : EPR spectroscopy has been used to study the photochemical transformations of triarylmethane dyes, a category that includes C.I. Acid Violet 48. This research is crucial for understanding the chemical behavior of these dyes under various conditions, which is important for both environmental and industrial applications (Brezová et al., 2004).

  • Decolorization in Textile Effluent Treatment : The feasibility of using enzymes like horseradish peroxidase for the decolorization of anthraquinonic dyes in wastewater has been explored. This approach is promising for the treatment of wastewater containing dyes similar to C.I. Acid Violet 48 (Šekuljica et al., 2015).

  • Safety Assessment : Safety assessments, like that of Acid Violet 43, provide insights into the potential health risks and safe usage parameters of similar dyes, including C.I. Acid Violet 48, especially in cosmetics and hair dyes (Fiume, 2001).

  • Biosorption and Environmental Cleanup : Studies have also focused on the biosorption characteristics of dyes on various materials, which is relevant for the removal of C.I. Acid Violet 48 from aqueous solutions in environmental cleanup efforts (Kumar & Ahmad, 2011).

Safety And Hazards

C.I. Acid Violet 48 may cause skin irritation and/or dermatitis . It may also cause serious eye irritation . It’s advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIVVAIHOWVTHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994111
Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
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Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Violet 48

CAS RN

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9
Record name C.I. Acid Violet 48
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Record name C.I. Acid Violet 48
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Record name Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate
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Record name Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2)
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Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
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Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
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Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
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Record name C.I. Acid Violet 48
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Record name Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
HM El‐Nahas - Journal of the Society of Dyers and Colourists, 1995 - Wiley Online Library
… The relative uptake of CI Acid Violet 48 by wool from a 2% dyebath under reflux was found to increase in the presence of the amino acids histidine, p-phenylalanine, alanine or valine …
Number of citations: 2 onlinelibrary.wiley.com
HC Lee, YG Jeong, BG Min, WS Lyoo, SC Lee - Fibers and Polymers, 2009 - Springer
We prepared a series of polyurethane(PU)/chitosan composite foams with different chitosan content of 5∼20 wt% and investigated their adsorption performance of acid dye (Acid Violet …
Number of citations: 116 link.springer.com
A MAHMUDI, H BISHAL - 2014 - sid.ir
… TWO DIRECT DYES, CI DIRECT YELLOW 27 AND CI DIRECT YELLOW 12 AND TWO ACID DYE CI ACID ORANGE 7 AND CI ACID VIOLET 48 WERE USED FOR MEASURING THE …
Number of citations: 0 www.sid.ir
JY Cai - Fibers and Polymers, 2009 - Springer
A new method for brightening wool during dyeing has been developed using tert-butylamine borane in the dyebath. The method was found to be significantly superior to current …
Number of citations: 3 link.springer.com
F Motamedian, AD Broadbent - Industrial & engineering chemistry …, 1999 - ACS Publications
Reflectance measurements on dyed nylon fabric showed that the color yield (depth of color per unit amount of dye in the fiber) of dyeings produced by the DuPont “Infinity” process was …
Number of citations: 6 pubs.acs.org
W El-Sayed, SM Abo El-Ola, NA AElsayed… - Journal of Scientific …, 2017 - journals.ekb.eg
… Fastness properties including washing and light were carried out for blank dyed wool fabrics and also for finished wool fabrics with PU/ZnO mixture then dyed with CI Acid Violet 48. The …
Number of citations: 2 journals.ekb.eg
BR Baird, WT Holfeld - p2infohouse.org
… When applying rate incompatible mixtures of dyes, like, eg CI Acid Violet 48 and CI Acid Red 52 (Rhodamine), auxiliaries can be useful for INFINITY* dyeing, as they are for …
Number of citations: 3 p2infohouse.org
HW Peters, JC Turner - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
The nature of the variations in continuous‐filament nylon and their influence on dyeing behaviour are explained. By the use of a special fabric containing yarn differing in physical and …
Number of citations: 6 onlinelibrary.wiley.com
JF Gaunt - Journal of the Society of Dyers and Colourists, 1958 - Wiley Online Library
… greenish- blue Carbolan Brilliant Blue 2G (ICI) to the reddish Brilliant Alizarine Milling Blue 2RL (CI Acid Blue 126) and indeed the Brilliant Alizarine Milling Violet FBL (CI Acid Violet 48)…
Number of citations: 2 onlinelibrary.wiley.com
CY Wu, ZC Zhong, XP Wu, YJ Chen… - Water Environment …, 2023 - Wiley Online Library
… Five commercially available dyes, CIDirect Blue 199 (DB199), CIDirect Red 224 (DR224), CI Acid Violet 48 (AV48), CIAcid Blue 172 (AB172) and CIAcid Orange 116 (AO116) used in …
Number of citations: 2 onlinelibrary.wiley.com

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